methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate
Description
Properties
Molecular Formula |
C17H23N3O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 3-[1-(1,1-dioxothiolan-3-yl)-3,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl]propanoate |
InChI |
InChI=1S/C17H23N3O4S/c1-10-14(5-6-15(21)24-4)11(2)18-17-16(10)12(3)19-20(17)13-7-8-25(22,23)9-13/h13H,5-9H2,1-4H3 |
InChI Key |
LFADPKUAMAJHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Mechanism
-
Reactants :
-
3-Methyl-1-aryl-1H-pyrazol-5-amine (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine)
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Methyl-substituted arylglyoxal (e.g., 4-methylphenylglyoxal)
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Cyclic 1,3-dicarbonyl compound (e.g., dimedone)
-
-
Catalyst : Tetrapropylammonium bromide (TPAB) in H₂O/acetone (1:2) at 80°C.
-
Steps :
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Knoevenagel Condensation : Arylglyoxal reacts with the cyclic diketone to form an α,β-unsaturated carbonyl intermediate.
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Michael Addition : Pyrazol-amine attacks the enone system, followed by intramolecular cyclization.
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Dearoylation and Oxidation : TPAB facilitates unexpected dearoylation, yielding the trisubstituted pyrazolo[3,4-b]pyridine.
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-
Yield Optimization :
Catalyst Solvent Temperature (°C) Yield (%) TPAB H₂O/acetone 80 97 None H₂O/EtOH 80 65 K₂CO₃ DMF 100 78
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfone-containing tetrahydrothiophene moiety is introduced via a Michael ring-closure reaction followed by oxidation.
Tetrahydrothiophene-S,S-Dioxide Synthesis
Adapted from α-haloalkyl sulfone chemistry:
-
Reactants :
-
(E)-β-Styryl sulfone derivatives (e.g., bromomethyl (E)-β-styryl sulfone)
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CH-acids (e.g., dimethyl malonate)
-
-
Conditions :
-
Oxidation to Sulfone :
Functionalization with the Methyl Propanoate Side Chain
The propanoate ester is introduced via nucleophilic substitution at position 5 of the pyrazolo[3,4-b]pyridine core.
Alkylation Strategy
Yield and Purity Data
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | NaHCO₃ | DMF | 100 | 78 | 98 |
| 2 | K₂CO₃ | DMF | 80 | 65 | 95 |
| 3 | Et₃N | THF | 60 | 42 | 90 |
Integrated Synthesis Pathway
The full synthesis involves sequential core construction, sulfone formation, and esterification:
-
Step 1 : Three-component reaction to form 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine (Yield: 97%).
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Step 2 : Sulfone introduction via MCPBA oxidation (Yield: 89%).
Overall Yield : 67% (calculated from stepwise yields).
Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
Comparative Analysis with Alternative Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, research has demonstrated that methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research indicates that the compound has favorable metabolic stability in liver microsomes, which is essential for maintaining effective plasma concentrations in vivo .
Case Studies and Experimental Findings
Several experimental studies have elucidated the biological activities of this compound:
Mechanism of Action
The mechanism of action of methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate involves its interaction with specific molecular targets, such as GIRK channels . These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes, including pain perception, epilepsy, and cardiac function. The compound acts as an activator of GIRK channels, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Compound 16l (3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
- Core Structure : Pyrazolo[3,4-b]pyridine.
- Substituents :
- 4-Chlorophenyl at position 3.
- Methylthio at position 4.
- Phenyl at position 5.
- Carboxylate ester at position 5.
- Key Differences :
Example 62 (Pyrazolo[3,4-d]Pyrimidine Derivative)
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- Fluorophenyl and thiophene carboxylate groups.
- Key Differences: Pyrimidine core vs. Fluorine substituents increase electronegativity and metabolic stability compared to methyl groups in the target compound .
Functional Group Comparisons
Sulfone vs. Thioether/Methylthio
- Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group provides strong electron-withdrawing effects and hydrogen-bond acceptor capacity.
Ester Groups
- Target Compound: Methyl propanoate ester balances polarity and hydrolytic liability.
Research Findings and Data
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, molecular structure, and biological implications based on current research findings.
Molecular Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core along with a tetrahydrothiophene sulfone group and a propanoate ester moiety . Its molecular formula is with a molecular weight of 365.4 g/mol. The structural complexity of this compound contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | methyl 3-[1-(1,1-dioxothiolan-3-yl)-3,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl]propanoate |
| InChI Key | LFADPKUAMAJHKP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrazolo[3,4-b]pyridine core : This is achieved through cyclization reactions involving appropriate starting materials such as 3,4,6-trimethylpyridine and hydrazine derivatives.
- Introduction of the tetrahydrothiophene sulfone group : This step involves the oxidation of tetrahydrothiophene to its sulfone derivative.
- Esterification : The final step involves esterification with methyl propanoate under acidic or basic conditions.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. In vitro assays against Mycobacterium tuberculosis (Mtb) demonstrated that certain derivatives exhibited significant antitubercular activity. For instance, compounds with specific substitutions on the pyrazolo ring showed promising results in inhibiting Mtb growth with IC50 values in the low micromolar range .
Anticancer Properties
The compound's structural features suggest potential anticancer activity as well. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies indicated that certain derivatives could effectively inhibit tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. The results suggest that these compounds may act as dual inhibitors of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar pyrazolo structure was tested against various strains of Mycobacterium tuberculosis, showing effective inhibition at concentrations as low as 0.5 µM.
- Case Study 2 : In a study focusing on anticancer properties, a related compound was shown to reduce cell viability in prostate cancer cell lines by over 70% at a concentration of 10 µM after 48 hours of treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of pyrazole-amine precursors (e.g., 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine) with activated acrylate derivatives under acidic catalysis. For example, highlights the use of trifluoroacetic acid (TFA) as a catalyst in toluene under reflux (110–120°C) to achieve cyclization . Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful temperature control.
- Catalyst screening : TFA (30 mol%) is effective, but alternatives like p-toluenesulfonic acid (PTSA) could reduce side reactions.
- Stoichiometry : A 1:1 molar ratio of amine to acrylate minimizes unreacted intermediates.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is critical for verifying the pyrazolo[3,4-b]pyridine core and sulfone substituents. reports ¹H NMR chemical shifts at δ 2.1–2.5 ppm for methyl groups and δ 3.7–4.2 ppm for the tetrahydrothiophene-dioxide moiety . Complementary techniques include:
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺).
- IR spectroscopy : Key stretches for sulfone (S=O, ~1150–1300 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups.
Q. How should researchers design preliminary biological assays to screen this compound for activity?
- Methodological Answer : Initial screens should focus on target-agnostic assays (e.g., cytotoxicity via MTT assay, antimicrobial disk diffusion). suggests using standardized protocols for antimicrobial testing (e.g., MIC determination against E. coli and S. aureus) and anti-inflammatory activity (COX-2 inhibition assays) . Key considerations:
- Dose range : 1–100 µM to balance solubility and detect dose-response trends.
- Positive controls : Include known inhibitors (e.g., aspirin for COX-2 assays).
Advanced Research Questions
Q. How can computational methods like molecular docking guide the rational design of analogs with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding interactions between the compound and target proteins (e.g., kinases, COX-2). demonstrates docking studies to identify hydrogen bonds between the pyrazolo[3,4-b]pyridine core and ATP-binding pockets . Steps:
- Protein preparation : Retrieve structures from PDB (e.g., 1PWH for COX-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
